molecular formula C17H16ClN3O2 B2765736 ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866040-20-2

ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2765736
CAS No.: 866040-20-2
M. Wt: 329.78
InChI Key: YUTATUXHOZIHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative with a fused heterocyclic core. Its structure includes a 4-chloro substituent, a 3-methyl group, a 1-(4-methylphenyl) moiety, and an ethyl ester at position 3. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antiviral, antimalarial, and antiparasitic properties . The pyrazolo[3,4-b]pyridine scaffold is chemically versatile, allowing modifications at positions 1, 3, 4, and 5 to optimize biological activity and physicochemical properties .

Properties

IUPAC Name

ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-4-23-17(22)13-9-19-16-14(15(13)18)11(3)20-21(16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTATUXHOZIHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331577
Record name ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-20-2
Record name ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives, including those similar to this compound, against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundPathogen TestedMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25
Ethyl derivativeEscherichia coliTBD

Anticancer Properties

The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. For example, compounds similar to this compound have been reported to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 2: Anticancer Activity of Pyrazolo Derivatives

CompoundCancer TypeIC50 (μM)
Compound AMDA-MB-231 (Breast)10
Compound BHepG2 (Liver)15
Ethyl derivativeA375 (Melanoma)TBD

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study focused on the synthesis of several pyrazolo derivatives and their evaluation against bacterial strains. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .
  • Case Study on Anticancer Activity :
    Another investigation assessed the antiproliferative effects of pyrazolo derivatives on multiple cancer cell lines. The study concluded that structural modifications significantly affected the potency of these compounds against specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to ethyl 4-chloro-3-methyl can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

3. Central Nervous System Effects
Research indicates potential neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. Ethyl 4-chloro-3-methyl has been tested for its ability to cross the blood-brain barrier and exhibit effects on neurodegenerative diseases like Alzheimer’s .

Material Science Applications

1. Organic Electronics
The structural properties of ethyl 4-chloro-3-methyl make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating novel polymers with specific functionalities, such as enhanced thermal stability and mechanical properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Anti-inflammatory propertiesInhibits pro-inflammatory cytokines
Neuroprotective effectsPotential benefits in neurodegenerative diseases
Material ScienceOrganic electronicsStable thin film formation for OLEDs and OPVs
Polymer chemistryBuilding block for novel polymers

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-chloro-3-methyl. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective properties of ethyl 4-chloro-3-methyl. Using animal models, researchers found that treatment with the compound led to improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent undergoes nucleophilic displacement under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldCharacterizationReference
AminationNH₃ (aq.), 80°C, 12 h4-Amino derivative68%¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 4.38 (q, J=7.0 Hz)
MethoxylationNaOMe/MeOH, reflux, 6 h4-Methoxy analog72%LCMS [M+H]⁺=254, 97% purity

Mechanistic Insight :
The chloro group's electrophilicity is enhanced by electron-withdrawing effects of the pyrazolo[3,4-b]pyridine core, enabling SNAr reactions with soft nucleophiles like amines and alkoxides .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling downstream derivatization:

StepReagentsProductApplicationYieldReference
Hydrolysis6M HCl, 100°C, 8 hCarboxylic acidPrecursor for amides85%
AmidationHATU, DIPEA, R-NH₂Carboxamide derivativesBioactive analogs60-78%

Example : Reaction with 4-methoxyphenethylamine yields 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, a compound with demonstrated cytotoxicity in cancer cell lines.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductYieldKey DataReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂4-Aryl derivatives65%¹³C NMR: δ 151.0 (C=O)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine4-Aminoaryl analogs58%HRMS: [M+H]⁺=398.1542

Optimized Conditions :

  • Temperature: 110°C (microwave irradiation)

  • Solvent: Acetic acid or toluene

  • Ligand: Xantphos for amine couplings .

Cycloaddition and Ring Expansion

The pyrazolo[3,4-b]pyridine core participates in multicomponent reactions:

Reaction ComponentsConditionsProduct ClassYieldBiological ActivityReference
Dienophiles (e.g., maleimides)120°C, 24 hFused tricyclic systems54%Anticancer (IC₅₀=3.2 μM)
1,3-DipolarophilesCuI, DMF, 80°CSpirocyclic derivatives61%Anti-inflammatory (COX-2 inhibition)

Structural Analysis :
X-ray crystallography confirms regiospecific cycloaddition at the C5-C6 bond due to electron-deficient pyridine ring .

Comparative Reactivity Analysis

Substituent effects on reaction outcomes:

PositionSubstituentReaction Rate (k, h⁻¹)Yield (%)Dominant Pathway
C4Cl0.1268Nucleophilic substitution
C3CH₃N/A-Steric hindrance reduction
N14-MePh0.0872Electronic stabilization

Key Observations :

  • The 4-methylphenyl group at N1 enhances solubility in nonpolar solvents, facilitating homogeneous reaction conditions .

  • Methyl at C3 minimally affects reactivity but improves crystallinity of products.

Stability Under Reaction Conditions

Degradation studies reveal:

ConditionTimeDegradation (%)Major Byproduct
pH < 224 h22Hydrolyzed ester
pH > 106 h45Decarboxylated product
UV light48 h15Ring-opened species

Recommendations :

  • Avoid prolonged exposure to strong bases (>pH 10) during synthesis .

  • Use amber glassware for light-sensitive reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with structurally and functionally related analogs:

Substituent Effects on Position 1

  • Target Compound : 1-(4-Methylphenyl) group.
  • Analog 1 : Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ().
    • The phenyl group at position 1 is less lipophilic than the 4-methylphenyl group. This substitution reduces steric hindrance but may decrease target affinity in hydrophobic binding pockets .
  • Analog 2: Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ().

Substituent Effects on Position 3

  • Target Compound : 3-Methyl group.
  • The absence of the methyl group increases molecular flexibility but may reduce steric stabilization in enzyme-active sites .

Substituent Effects on Position 4

  • Target Compound : 4-Chloro substituent.
  • Analog 4: Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87; ).
  • Analog 5: Ethyl 4-[(3-aminopropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (). The aminopropylamino group increases solubility and enables covalent interactions with biological targets, such as proteases .

Substituent Effects on Position 5

  • Target Compound : Ethyl ester.
  • Analog 6 : 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ().
    • Replacement of the ester with a nitrile group reduces steric bulk but may diminish bioavailability due to lower solubility .

Key Findings :

  • Antimalarial Activity : The ethyl ester at position 5 (as in the target compound and L87) correlates with higher activity than nitrile-substituted analogs .
  • Antiviral Potential: The 4-methylphenyl group in the target compound may enhance lipid membrane penetration, a critical factor for antiviral efficacy .
  • Anti-Leishmania Activity: Diethylaminomethyl substituents (e.g., Compound 22) significantly boost potency, suggesting that electron-donating groups at position 4 improve target engagement .

Preparation Methods

Copper-Catalyzed [3+3] Cycloaddition

Reaction Mechanism and Substrate Design

The Cu(II)-catalyzed formal [3+3] cycloaddition represents a direct method for constructing the pyrazolo[3,4-b]pyridine scaffold. As demonstrated by Safaei et al., this approach employs a pyrazolone derivative (e.g., 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine) and a β-chlorovinyl aldehyde under catalytic conditions. Copper(II) acetylacetonate (10 mol%) in chloroform at reflux facilitates the cyclization, achieving yields of 85–90% for analogous structures.

Key steps include:

  • Nucleophilic attack : The pyrazol-5-amine attacks the electrophilic β-carbon of the chlorovinyl aldehyde.
  • Coordination-assisted cyclization : Cu(II) stabilizes the transition state, enabling six-membered ring formation.
  • Esterification : Post-cyclization treatment with ethyl chloroformate introduces the carboxylate ester.
Table 1: Optimization of Cu(II)-Catalyzed Cycloaddition
Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
5 CHCl₃ 60 24 62
10 CHCl₃ 60 18 88
15 CHCl₃ 60 18 87

Data adapted from shows that 10 mol% catalyst loading in chloroform maximizes efficiency while minimizing side reactions.

Multicomponent Reaction (MCR) Strategy

Three-Component Condensation

Marjani et al. developed a catalyst-free MCR using arylglyoxals, pyrazol-5-amine derivatives, and cyclic 1,3-dicarbonyl compounds. For the target compound, the reaction proceeds as follows:

  • Knoevenagel condensation : 4-Methylphenylglyoxal reacts with 3-methyl-4-chloro-1H-pyrazol-5-amine to form an α,β-unsaturated ketone intermediate.
  • Michael addition : Cyclohexane-1,3-dione attacks the unsaturated system.
  • Cyclodehydration : Spontaneous ring closure yields the pyrazolo[3,4-b]pyridine core.

Reaction conditions: H₂O/EtOH (1:1) at 80°C for 6–8 hours, achieving 92–97% yields for structurally similar products.

Table 2: Solvent Screening for MCR
Solvent System Yield (%) Purity (%)
H₂O/EtOH (1:1) 97 99
H₂O/MeCN (1:2) 78 95
EtOH alone 65 88

The aqueous ethanol system enhances solubility of polar intermediates while suppressing side reactions.

Sonication-Assisted Cyclization

Pyrazole Ring Formation

The sonochemical method reported by Khosropour et al. accelerates the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. For the target molecule:

  • Esterification : 4-Chloro-3-methylpyrazole-5-carboxylic acid is treated with ethanol under acidic conditions to form the ethyl ester.
  • Sonication : The intermediate reacts with 4-methylphenylhydrazine in acetic acid under ultrasound irradiation (40 kHz, 50°C), completing cyclization in 1–2 hours versus 12 hours thermally.
Table 3: Conventional vs. Sonication Methods
Parameter Conventional Sonication
Reaction Time (h) 12 1.5
Yield (%) 68 89
Energy Consumption High Low

Ultrasound cavitation improves mass transfer and reaction homogeneity, particularly beneficial for sterically hindered substrates.

Regioselective Functionalization

Trichloromethyl Enone Approach

Building on work by Rodríguez et al., regiocontrol is achieved using trichloromethyl enones:

  • Hydrazine addition : 4-Methylphenylhydrazine reacts regioselectively with 3-(trichloromethyl)pent-2-en-4-one to form the 1,3-disubstituted pyrazole.
  • Hydrolysis : The trichloromethyl group is hydrolyzed to a carboxylate under basic conditions (KOH/EtOH, 70°C).
  • Esterification : Treatment with ethyl iodide introduces the ethyl ester moiety.
Table 4: Regioselectivity Control
Hydrazine Type Regioisomer Ratio (1,3:1,5) Yield (%)
Arylhydrazine HCl 97:3 91
Free Phenylhydrazine 14:86 83

Arylhydrazine hydrochlorides favor 1,3-substitution critical for the target molecule’s substitution pattern.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Cu-catalyzed method for production:

  • Reactor design : Tubular flow reactor (TFR) with Cu(II)-impregnated packing
  • Parameters : 10 bar pressure, 65°C, residence time 30 minutes
  • Output : 12 kg/day with 94% purity
Table 5: Batch vs. Flow Performance
Metric Batch Flow
Space-Time Yield (kg/m³·h) 0.8 3.2
Solvent Consumption High Low
Catalyst Reuse 3 cycles 20+ cycles

Flow chemistry enhances reproducibility and reduces waste generation.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Cost (USD/g) Scalability
Cu-Catalyzed 88 12 High
MCR 97 8 Moderate
Sonication 89 15 Low
Trichloromethyl Enone 91 18 Moderate

The MCR approach offers the best balance of yield and cost, though Cu-catalyzed cycloaddition remains preferred for large-scale synthesis due to established infrastructure.

Q & A

Q. Key Considerations :

  • Purification often requires recrystallization from ethanol or column chromatography.
  • Yields range from 45–65%, depending on substituent reactivity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:
Optimization strategies include:

  • Solvent Systems : Using ionic liquids like [bmim][BF₄] for higher regioselectivity and reduced side reactions (e.g., 15% yield increase compared to ethanol) .
  • Temperature Control : Lower temperatures (room temperature) for azide cyclization minimize decomposition, while reflux conditions (80°C) enhance ring closure kinetics .
  • Catalyst Screening : Pd(PPh₃)₄ for aryl coupling improves efficiency over traditional Cu-based catalysts (e.g., 85% vs. 60% yield) .

Q. Data Contradiction Example :

  • Aly et al. reported divergent products under reflux vs. room temperature for similar pyrazolo[3,4-c]pyrazoles, emphasizing the need for precise thermal control .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-Ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings: 15–25°) .
  • Elemental Analysis : Validates purity (>95% via CHN analysis) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 375.8 .

Advanced: How do structural modifications influence biological activity in related pyrazolo[3,4-b]pyridines?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Chlorine Substituents : Enhance kinase inhibition (IC₅₀ reduced by 30% compared to non-halogenated analogs) .
  • Aryl Group Variations : 4-Methylphenyl improves metabolic stability over fluorophenyl (t₁/₂ increased from 2.1 to 4.7 hours in hepatic microsomes) .
  • Ester vs. Carboxylic Acid : Ethyl ester derivatives show better cell permeability (LogP 3.2 vs. 1.8 for acid form) .

Q. Table 1: Biological Activity of Analogous Compounds

SubstituentTargetIC₅₀ (μM)Reference
4-Chloro, 3-methylAurora Kinase A0.12
4-Fluoro, 3-ethylCDK20.45
Unsubstituted pyrazoleEGFR>10

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from:

  • Tautomerism : Pyrazole-thione vs. pyrazole-thiol tautomers can shift NMR peaks. Use variable-temperature NMR or X-ray to confirm dominant forms .
  • Regioisomeric Impurities : HPLC-MS with C18 columns (ACN/H₂O gradient) separates regioisomers (e.g., 4-chloro vs. 5-chloro byproducts) .
  • Crystallographic Validation : Single-crystal X-ray resolves ambiguities in substituent positioning (e.g., distinguishing 3-methyl from 4-methyl via bond lengths) .

Q. Case Study :

  • In , X-ray data clarified the fused pyrazolo-pyridine system’s planarity, resolving conflicting NOE correlations in NMR .

Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage : Stable at RT in sealed, moisture-free containers (decomposition <5% over 12 months) .
  • Solubility : DMSO (50 mg/mL) for biological assays; avoid aqueous buffers due to ester hydrolysis .
  • Safety : PPE (gloves, goggles) required; LD₅₀ >500 mg/kg (oral, rat) suggests moderate toxicity .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or QikProp estimates:
    • LogP: 3.5 (experimental: 3.2)
    • CYP3A4 inhibition risk: High (85% probability) .
  • Docking Studies : AutoDock Vina models binding to Aurora Kinase A (binding energy: -9.2 kcal/mol) .

Validation : Correlate with in vitro hepatic clearance assays (e.g., microsomal stability tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.